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Introduction

Eudragit-coated liposomes represent a sophisticated and promising drug delivery system for

targeted cancer therapy. This technology leverages the biocompatibility and versatility of

liposomes with the pH-responsive properties of Eudragit polymers to achieve site-specific drug

release, particularly in the acidic tumor microenvironment or specific regions of the

gastrointestinal tract, such as the colon for the treatment of colorectal cancer. This targeted

approach aims to enhance the therapeutic efficacy of anticancer drugs while minimizing

systemic toxicity and overcoming challenges like poor drug solubility and stability.

Liposomes, spherical vesicles composed of a lipid bilayer, can encapsulate both hydrophilic

and hydrophobic drugs. However, conventional liposomes can be unstable in the physiological

environment. Eudragit, a family of anionic polymethacrylate copolymers, provides a protective

enteric coating that is resistant to the acidic conditions of the stomach but dissolves at higher

pH levels found in the intestine and colon. This pH-dependent solubility is instrumental for oral

drug delivery to treat cancers like colorectal cancer. Furthermore, the acidic microenvironment

of solid tumors can also trigger the dissolution of certain Eudragit polymers, leading to localized

drug release directly at the tumor site.
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Recent research has demonstrated the potential of Eudragit-coated liposomes in delivering

various chemotherapeutic agents, such as betulinic acid and doxorubicin, to cancer cells with

improved efficacy.[1][2] These formulations have shown the ability to inhibit tumor growth,

reduce cell migration, and even modulate the tumor immune microenvironment.[1][2]

Mechanism of Action: pH-Responsive Drug Release

The core principle behind the efficacy of Eudragit-coated liposomes in targeted cancer therapy

lies in their pH-sensitive nature. Eudragit polymers, such as Eudragit S100, contain carboxylic

acid groups that remain protonated and insoluble at low pH. This property protects the

encapsulated drug from the harsh acidic environment of the stomach. As the liposomes transit

to the higher pH of the intestines or encounter the acidic tumor microenvironment, the

carboxylic acid groups deprotonate, causing the polymer to dissolve and release the

encapsulated drug. This targeted release mechanism is crucial for maximizing the drug

concentration at the site of action while minimizing exposure to healthy tissues.

Quantitative Data Summary
The following tables summarize the key physicochemical characteristics of Eudragit-coated

liposomes from various studies, providing a comparative overview of their properties.

Table 1: Physicochemical Characterization of Eudragit S100-Coated Liposomes Loaded with

Betulinic Acid

Formulati
on

Particle
Size (nm)

Polydispe
rsity
Index
(PDI)

Zeta
Potential
(mV)

Encapsul
ation
Efficiency
(%)

Drug
Loading
(%)

Referenc
e

pH-BA-LP < 100
Not

Reported

Not

Reported
~90%

Not

Reported
[1][2]

SCMB
80.70 ±

0.78
< 0.25 Negative

Not

Reported
1%

pH-BA-LP: pH-responsive betulinic acid-loaded liposomes SCMB: Soy phosphatidylcholine-

cholesterol liposomes with MEL-A and betulinic acid
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Table 2: Physicochemical Characterization of Other Eudragit-Coated Nanoparticles for Cancer

Therapy

Formulation Drug Polymer
Particle
Size (nm)

Encapsulati
on
Efficiency
(%)

Reference

DOX-DEEU

NPs
Doxorubicin

Dextran/Eudr

agit S-100
~55 ~95%

Budesonide

Liposomes
Budesonide

Eudragit

S100
275 >90% [3]

DOX-DEEU NPs: Doxorubicin-loaded dextran/Eudragit S-100 nanoparticles

Experimental Protocols
Protocol 1: Preparation of Eudragit S100-Coated Liposomes by Thin-Film Hydration and pH-

Driven Method

This protocol describes the preparation of Eudragit S100-coated liposomes encapsulating a

hydrophobic drug (e.g., betulinic acid).

Materials:

Phospholipids (e.g., Soy phosphatidylcholine)

Cholesterol

Anticancer drug (e.g., Betulinic acid)

Eudragit S100

Organic solvent (e.g., Chloroform, Methanol)

Phosphate buffered saline (PBS)
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Sodium hydroxide (NaOH)

Hydrochloric acid (HCl)

Round-bottom flask

Rotary evaporator

Probe sonicator

Syringe filters (0.22 µm)

Magnetic stirrer

Procedure:

Part A: Preparation of Drug-Loaded Liposomes (Thin-Film Hydration)

Dissolve the phospholipids, cholesterol, and the anticancer drug in a suitable organic solvent

in a round-bottom flask. The drug-to-lipid ratio should be optimized for the specific drug.[4][5]

Attach the flask to a rotary evaporator and remove the organic solvent under reduced

pressure at a temperature above the lipid phase transition temperature to form a thin lipid

film on the inner wall of the flask.

Further dry the lipid film under a stream of nitrogen gas or in a vacuum desiccator for at least

2 hours to remove any residual solvent.

Hydrate the lipid film with a suitable aqueous buffer (e.g., PBS) by rotating the flask at a

temperature above the lipid phase transition temperature.

To obtain small unilamellar vesicles (SUVs), sonicate the resulting liposomal suspension

using a probe sonicator on ice.

Filter the liposome suspension through a 0.22 µm syringe filter to remove any large

aggregates.

Part B: Coating of Liposomes with Eudragit S100 (pH-Driven Method)
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Prepare a solution of Eudragit S100 in an alkaline buffer (e.g., PBS adjusted to pH 8.0 with

NaOH).

Slowly add the prepared liposome suspension to the Eudragit S100 solution while stirring.

Adjust the pH of the mixture to a value below the pKa of Eudragit S100 (e.g., pH 4.0-5.0) by

adding HCl dropwise. This will cause the Eudragit S100 to precipitate onto the surface of the

liposomes.

Stir the suspension for a specified period to ensure complete coating.

Centrifuge the suspension to collect the Eudragit-coated liposomes.

Wash the pellet with a suitable buffer to remove any uncoated polymer and unincorporated

drug.

Resuspend the final Eudragit-coated liposomes in a suitable buffer for further

characterization and use.

Protocol 2: In Vitro Drug Release Study

This protocol evaluates the pH-responsive drug release from the Eudragit-coated liposomes.

Materials:

Eudragit-coated liposomes

Release media at different pH values (e.g., pH 1.2, 6.8, and 7.4 to simulate the

gastrointestinal tract and tumor microenvironment)

Dialysis membrane (with an appropriate molecular weight cut-off)

Shaking incubator or water bath

UV-Vis spectrophotometer or HPLC

Procedure:
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Place a known amount of the Eudragit-coated liposome suspension into a dialysis bag.

Immerse the dialysis bag in a container with a known volume of release medium at a specific

pH.

Place the container in a shaking incubator or water bath at 37°C.

At predetermined time intervals, withdraw a sample of the release medium and replace it

with an equal volume of fresh medium to maintain sink conditions.

Analyze the concentration of the released drug in the collected samples using a suitable

analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Calculate the cumulative percentage of drug released over time.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxicity of the Eudragit-coated liposomes against cancer cells.

Materials:

Cancer cell line (e.g., colorectal cancer cell line)

Cell culture medium and supplements

Eudragit-coated liposomes (with and without drug)

Free drug solution

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Dimethyl sulfoxide (DMSO) or other suitable solvent

96-well plates

Microplate reader

Procedure:
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Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere

overnight.

Treat the cells with various concentrations of the free drug, drug-loaded Eudragit-coated

liposomes, and empty liposomes (as a control). Include untreated cells as a negative control.

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

After the incubation period, add MTT solution to each well and incubate for a further 2-4

hours to allow the formation of formazan crystals.

Remove the medium and dissolve the formazan crystals by adding a suitable solvent (e.g.,

DMSO).

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a

microplate reader.

Calculate the cell viability as a percentage of the untreated control cells.

Protocol 4: In Vivo Antitumor Efficacy Study

This protocol evaluates the in vivo antitumor activity of Eudragit-coated liposomes in a mouse

model of cancer.

Materials:

Immunocompromised mice (e.g., nude mice)

Cancer cells for tumor induction

Eudragit-coated liposomes (with and without drug)

Free drug solution

Saline solution (as a control)

Calipers for tumor measurement
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Animal balance

Procedure:

Induce tumors in the mice by subcutaneously or orthotopically injecting a suspension of

cancer cells.

Once the tumors reach a palpable size, randomly divide the mice into different treatment

groups (e.g., saline control, free drug, empty liposomes, and drug-loaded Eudragit-coated

liposomes).

Administer the respective treatments to the mice via the desired route (e.g., oral gavage or

intravenous injection) at a predetermined dosing schedule.

Monitor the tumor size by measuring the tumor dimensions with calipers at regular intervals.

Calculate the tumor volume using the formula: (Length × Width²)/2.

Monitor the body weight of the mice throughout the study as an indicator of systemic toxicity.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

weight measurement, histological examination).

Analyze the data to determine the effect of the different treatments on tumor growth and

overall survival.
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Caption: Experimental workflow for the preparation and evaluation of Eudragit-coated
liposomes.
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Caption: Inhibition of Akt/TLR and NFAT signaling pathways by drug-loaded Eudragit
liposomes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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